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molecular formula C11H16N4 B8596545 5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile

5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile

Cat. No. B8596545
M. Wt: 204.27 g/mol
InChI Key: DHNYPTQTZHWNJH-UHFFFAOYSA-N
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Patent
US05294612

Procedure details

To concentrated sulfuric acid (50 ml) cooled in an ice/sodium chloride bath was added in small portions 1-cyclopentyl-3-ethyl-4-cyano-5-amino-1H-pyrazole. The reaction mixture was warmed to room temperature and stirred for 24 hours. The reaction mixture was slowly added to a solution of concentrated ammonium hydroxide (150 ml) in ice-water (500 ml). A yellow precipitate formed which was collected by filtration, washed with water and dried at 90° C. for 60 hours in high vacuum to afford 3.47 g (85%) of 1-cyclopentyl-3-ethyl-5-amino-1H-pyrazole-4-carboxamide, m.p. 167°-168° C.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[CH:6]1([N:11]2[C:15]([NH2:16])=[C:14]([C:17]#[N:18])[C:13]([CH2:19][CH3:20])=[N:12]2)[CH2:10][CH2:9][CH2:8][CH2:7]1>[OH-].[NH4+]>[CH:6]1([N:11]2[C:15]([NH2:16])=[C:14]([C:17]([NH2:18])=[O:2])[C:13]([CH2:19][CH3:20])=[N:12]2)[CH2:7][CH2:8][CH2:9][CH2:10]1 |f:2.3|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)N1N=C(C(=C1N)C#N)CC
Step Three
Name
ice water
Quantity
500 mL
Type
solvent
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A yellow precipitate formed which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 90° C. for 60 hours in high vacuum
Duration
60 h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(CCCC1)N1N=C(C(=C1N)C(=O)N)CC
Measurements
Type Value Analysis
AMOUNT: MASS 3.47 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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